N-Methyl valacyclovir hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21;/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJNMIUABOJDNS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158859 | |
| Record name | N-Methyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-39-7 | |
| Record name | N-Methyl valacyclovir hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL VALACYCLOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TUH2Q1IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational Context and Research Imperatives for N Methyl Valacyclovir Hydrochloride
Historical Development of Nucleoside Analog Antivirals
The journey of antiviral drug discovery has been significantly shaped by the development of nucleoside analogs, a class of compounds that mimic natural nucleosides, the building blocks of DNA and RNA. researchgate.netekb.eg This strategic mimicry allows them to interfere with viral replication, providing a powerful tool against a variety of viral infections. researchgate.net The initial exploration into modifying the nucleoside scaffold began in the 1960s with changes to the sugar moieties of compounds like Ara-C. nih.govnih.gov
A pivotal moment in this field was the discovery of acyclovir (B1169) in 1974 at Burroughs Wellcome. nih.govnih.gov Acyclovir, a guanosine (B1672433) analog, demonstrated high selectivity and low cytotoxicity, heralding a new era in antiviral therapy. wikipedia.orgijdvl.com Its success spurred further research into acyclic sugar scaffolds, leading to the development of other important antivirals like ganciclovir (B1264). nih.gov The work on acyclovir was so impactful that its creators, Gertrude Elion and George Hitchings, were awarded the Nobel Prize in Physiology or Medicine in 1988. ijdvl.comasu.edu
The development of valacyclovir (B1662844), the L-valine ester of acyclovir, marked another significant advancement. ijdvl.comasu.edu Approved for medical use in 1995, valacyclovir is a prodrug, meaning it is converted into acyclovir in the body after ingestion. asu.eduontosight.ai This conversion process results in a significantly higher bioavailability of acyclovir, allowing for less frequent dosing. ijdvl.comontosight.ainih.gov
The evolution of nucleoside analogs has continued with various modifications to both the sugar and base components to enhance antiviral activity and overcome challenges like drug resistance. ekb.egresearchgate.net These modifications have included halogenation, the introduction of different functional groups, and the synthesis of L-nucleoside enantiomers, which can exhibit minimal host toxicity. ekb.eg Today, over twenty nucleoside and nucleotide analogs are approved for treating a range of viral infections, including those caused by herpes viruses, HIV, and hepatitis B and C viruses. ekb.eg
Strategic Rationale for N-Methylation in Antiviral Compound Design
N-methylation, the addition of a methyl group to a nitrogen atom, is a strategic modification in medicinal chemistry, including the design of antiviral compounds. This seemingly simple structural change can profoundly influence a molecule's biological activity. nih.govacs.org
In the context of antiviral drug design, N-methylation can be employed for several reasons:
Enhanced Affinity and Selectivity: N-methylation can improve the binding affinity and selectivity of a compound for its target, such as a viral enzyme or RNA structure. For instance, studies on peptides targeting the HIV-1 frameshift-stimulating RNA have shown that N-methylation can lead to low nanomolar affinity and high selectivity. acs.org
Improved Pharmacokinetic Properties: The addition of a methyl group can alter a compound's physicochemical properties, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.
Modulation of Biological Activity: Structure-activity relationship (SAR) studies have shown that the position of a methyl group on a nucleoside analog can dramatically affect its biological activity. nih.gov
The strategic application of N-methylation allows medicinal chemists to fine-tune the properties of antiviral candidates, aiming to create more effective and safer therapeutic agents.
Academic Research Focus and Objectives for N-Methyl Valacyclovir Hydrochloride Investigations
Academic research into this compound, also known by its chemical name 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl N-methyl-L-valinate hydrochloride, centers on understanding how the N-methylation of the valine ester in valacyclovir impacts its properties as a potential antiviral agent. nih.govontosight.ai The primary objective is to investigate whether this modification offers any advantages over the parent compound, valacyclovir.
Key research objectives include:
Synthesis and Characterization: Developing efficient and cost-effective methods for the synthesis of this compound and thoroughly characterizing its chemical structure and physicochemical properties. researchgate.netnih.gov
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A crucial aspect of this is to assess its conversion to acyclovir in the body and compare its bioavailability to that of valacyclovir. ontosight.ai
Antiviral Activity Evaluation: Conducting in vitro and in vivo studies to evaluate the antiviral efficacy of this compound against various herpes viruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). acs.orgmdpi.com This involves determining its inhibitory concentrations (e.g., IC50 values) and comparing them to those of acyclovir and valacyclovir.
Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its antiviral effect, which is expected to be through the inhibition of viral DNA synthesis after its conversion to acyclovir triphosphate. ontosight.ai
The overarching goal of these investigations is to ascertain if this compound represents a superior therapeutic option to valacyclovir, potentially offering improved efficacy, a better dosing regimen, or other clinical benefits.
Comparative Analysis within the Valacyclovir and Acyclovir Analog Landscape
This compound is a derivative within a well-established family of antiviral drugs, primarily acyclovir and its prodrug, valacyclovir. A comparative analysis is essential to understand its potential place in therapy.
Acyclovir serves as the foundational compound. It is a potent and selective inhibitor of herpesvirus DNA replication. nih.govijdvl.com However, its oral bioavailability is low, ranging from 15-30%, which necessitates frequent dosing. ijdvl.comnv.gov
Valacyclovir was developed to overcome the poor bioavailability of acyclovir. ijdvl.com As the L-valine ester of acyclovir, it is actively transported across the intestinal wall and then rapidly and extensively converted to acyclovir, resulting in a bioavailability of about 55%. nih.govwikipedia.orgdrugbank.com This improved bioavailability allows for less frequent dosing compared to acyclovir. nih.govsinglecare.com Clinical studies have shown that valacyclovir is at least as effective as acyclovir in treating herpes zoster and may be more effective in reducing the duration of associated pain. nih.govepain.org
Other Acyclovir Analogs have also been explored. For instance, various amino acid esters of acyclovir have been synthesized to improve its pharmacokinetic properties. nih.gov Famciclovir, another prodrug, is converted to penciclovir (B1679225) and also offers improved oral bioavailability over acyclovir. epain.org
The introduction of This compound represents a further refinement. The key difference lies in the N-methylation of the valine ester. Research would need to demonstrate if this modification leads to even greater bioavailability, more efficient conversion to acyclovir, or other advantageous properties compared to valacyclovir. The comparative analysis would focus on efficacy, pharmacokinetics, and any potential differences in the side effect profile.
Interactive Data Tables
Below are interactive tables summarizing key properties and comparative data for the discussed compounds.
Table 1: Physicochemical Properties of Valacyclovir and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility | LogP |
| Acyclovir | C8H11N5O3 | 225.21 | 1.3 mg/mL at 25°C | -1.56 |
| Valacyclovir | C13H20N6O4 | 324.34 | 174 mg/mL at 25°C nih.gov | -0.3 nih.gov |
| N-Methyl valacyclovir | C14H22N6O4 | 338.36 nih.gov | Data not available | Data not available |
You can sort the table by clicking on the headers.
Table 2: Comparative Bioavailability and Dosing Frequency
| Drug | Bioavailability | Typical Dosing Frequency (for herpes zoster) |
| Acyclovir | 15-30% ijdvl.com | 5 times daily nv.gov |
| Valacyclovir | ~55% nih.gov | 3 times daily epain.org |
| Famciclovir | ~77% (as penciclovir) | 3 times daily |
This table provides a general comparison; specific dosing can vary.
Synthetic Methodologies and Chemical Derivatization of N Methyl Valacyclovir Hydrochloride
Novel Synthetic Pathways for N-Methyl Valacyclovir (B1662844) Hydrochloride
A key synthetic route for preparing N-alkyl valacyclovir compounds, including N-methyl valacyclovir hydrochloride, starts with an N-Arylmethoxycarbonyl protected valacyclovir compound as the raw material. google.com This intermediate undergoes an N-alkylation reaction to produce an N-alkyl valacyclovir intermediate. google.com Subsequently, this intermediate is deprotected to yield the final N-alkyl valacyclovir compound and its hydrochloride salt. google.com
The synthesis of related impurities of valacyclovir hydrochloride, which can inform the synthesis of its derivatives, has also been described. For instance, the impurity N-methyl-N-Carbobenzyloxy valine is condensed with acyclovir (B1169). This reaction is catalyzed by dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a base in a dimethylformamide (DMF) solvent. thepharmajournal.com The resulting product is then hydrogenated using palladium on carbon in the presence of concentrated hydrochloric acid and methanol (B129727) under hydrogen pressure to form the hydrochloride salt. thepharmajournal.com
Another approach involves the N-ethylation of N-Carbobenzyloxy-L-Valine using ethyl iodide and sodium hydride. thepharmajournal.com The resulting intermediate is then condensed with acyclovir and subsequently undergoes catalytic hydrogenation to yield the final product. thepharmajournal.com Although this describes the synthesis of an N-ethyl derivative, a similar principle can be applied for N-methylation.
A general and efficient method for valacyclovir synthesis involves the condensation of N-protected valine with acyclovir using DCC and DMAP in DMF, followed by the removal of the protecting group through catalytic hydrogenation. thepharmajournal.com This foundational process can be adapted for the synthesis of N-methylated derivatives by starting with an N-methylated valine precursor.
Regioselective and Stereoselective Synthesis Approaches for N-Methylated Derivatives
The synthesis of N-methylated derivatives of valacyclovir requires precise control over the reaction to ensure methylation occurs at the desired nitrogen atom (regioselectivity) and maintains the correct spatial arrangement of atoms (stereoselectivity).
Regioselective synthesis of acyclovir and its prodrugs has been achieved through various methods, including the use of protecting groups. researchgate.net For N-methyl valacyclovir, a common strategy involves starting with N-protected valacyclovir. A patent describes a synthetic route where an intermediate N-Arylmethoxycarbonyl valacyclovir compound is used as the starting material. google.com This protecting group directs the subsequent alkylation to the desired nitrogen.
The process of N-alkylation is carried out by dissolving the N-Arylmethoxycarbonyl valacyclovir compound with an alkylating agent (like a methyl halide or sulfonate) in an ether solvent. google.com Sodium hydride is added at a controlled temperature between -20°C and 20°C. google.com The reaction mixture is then warmed to 40-80°C to complete the N-alkylation, yielding the N-alkyl valacyclovir intermediate. google.com
Stereoselectivity is crucial as the biological activity of valacyclovir and its derivatives is dependent on the L-valine configuration. The use of chiral starting materials and catalysts can help maintain the desired stereochemistry. For example, the synthesis of chiral derivatives of other heterocyclic compounds has been simplified by methods that facilitate the separation of diastereomers, allowing for the isolation of pure enantiomers. mdpi.com While not specific to N-methyl valacyclovir, these principles of asymmetric synthesis are applicable. mdpi.com
Optimization of Reaction Conditions and Yields in Compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of reagents.
In the N-alkylation step of the synthesis, the temperature is carefully controlled, initially adding sodium hydride at a low temperature (0-10°C) and then raising it to 70-80°C for 20-24 hours to drive the reaction to completion. google.com The subsequent deprotection step, which involves hydrogenolysis, is also optimized. The reaction is typically carried out at a temperature between 0°C and 50°C, with a preferred range of 40-50°C. google.com The hydrogen pressure is maintained between 0.1 and 0.3 MPa. google.com
The ratio of reactants and catalysts is another area for optimization. For the deprotection via hydrogenolysis, the mass ratio of the N-alkyl valacyclovir intermediate to the palladium on carbon (Pd/C) catalyst is typically between 1:0.05 and 1:0.50, with a preferred range of 1:0.2 to 1:0.3. google.com The molar ratio of the intermediate to hydrochloric acid is kept close to stoichiometric, at 1:0.95 to 1.05. google.com
In a related process for valacyclovir synthesis, the deprotection of the Cbz group was optimized by conducting the catalytic hydrogenation in DMF using palladium supported on alumina, which resulted in a 92% yield with 98.5% purity. asianpubs.org
The development of spectrophotometric methods for determining valacyclovir hydrochloride has also involved the optimization of reaction conditions such as solvent type, reagent concentration, and reaction time to ensure accurate and sensitive measurements. researchgate.netresearchgate.net
Table 1: Optimization of Deprotection Conditions for Valacyclovir Synthesis
| Solvent System | Time (h) | D-Isomer Content (%) |
| Acetone + Water (2.5:1) | 7 | 2.6 |
| Methanol | 5 | 2.7 |
| Methanol + Water (3:1) | 20 | 2.7 |
| DMF + Water (0.2:1) | 24 | 3.0 |
| Acetonitrile (B52724) | 50 | 3.0 |
This table is based on data for valacyclovir purification, which provides insights into solvent systems that could be relevant for optimizing the synthesis of its derivatives. asianpubs.org
Isolation and Purification Strategies for this compound
After synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and other impurities.
A common isolation technique involves aftertreatment of the reaction solution to obtain the N-alkyl valacyclovir intermediate. google.com For the final product, crystallization is a widely used purification method. The crude product can be crystallized from a mixture of water and isopropyl alcohol. thepharmajournal.com The mixture is heated to 45-50°C to form a clear solution, then cooled to 0-5°C and stirred for several hours to induce crystallization. thepharmajournal.com
For valacyclovir hydrochloride, purification processes have been developed to reduce isomeric impurities. One method involves dissolving the crude product in ethanol (B145695) and water, heating to 65°C, and then cooling to 30°C to allow the purified solid to form. quickcompany.in Another approach uses acetonitrile as the solvent, heating to 65°C and then cooling to 30°C, followed by the addition of more acetonitrile to precipitate the purified product. quickcompany.in A mixture of acetonitrile and water has also been used, heating to 70°C and then cooling to 30°C before adding more acetonitrile. quickcompany.in
Purification of valacyclovir hydrochloride can also be achieved by taking the wet material in DMF and maintaining it at 30°C for 7 hours. asianpubs.org Isopropanol is then added over an hour to isolate the product, which is then filtered and dried. asianpubs.org
To remove residual palladium catalyst from the synthesis, a technique involving resin treatment has been developed. After filtration of the catalyst, the filtrate's pH is adjusted, and a resin (such as T-63) is added to trap the palladium. scirp.org The final product is then isolated by adding an anti-solvent like acetone. scirp.org
Antiviral Efficacy Assessment in in Vitro Models
Broad-Spectrum Antiviral Activity Against Herpesviridae (e.g., Herpes Simplex Virus, Varicella-Zoster Virus)
There is no specific information available in the reviewed scientific literature regarding the in vitro antiviral activity of N-Methyl valacyclovir (B1662844) hydrochloride against members of the Herpesviridae family, such as Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV).
Efficacy against Drug-Resistant Viral Strains and Mutants
No studies were found that evaluated the efficacy of N-Methyl valacyclovir hydrochloride against drug-resistant strains of any viruses, including acyclovir-resistant HSV or VZV.
Concentration-Dependent and Time-Dependent Antiviral Response Profiling
Data from in vitro studies detailing the concentration-dependent (dose-response) and time-dependent antiviral effects of this compound are not available in the current body of scientific literature.
Combinatorial Antiviral Effects with Established Therapeutics
There is no available research on the potential synergistic, additive, or antagonistic antiviral effects of this compound when used in combination with other established antiviral drugs.
Cellular Cytotoxicity and Selectivity Index in Relevant Cell Lines
Information regarding the cellular cytotoxicity (CC50) and the 50% effective concentration (EC50) of this compound in relevant cell lines is not available. Consequently, the selectivity index (SI), a crucial measure of a compound's antiviral specificity, has not been determined.
Pharmacological Evaluation in Preclinical Animal Models
Tissue Distribution and Organ-Specific Accumulation in Animal Tissues
Data on the tissue distribution and organ-specific accumulation of N-Methyl valacyclovir (B1662844) hydrochloride in animal tissues are not available in the current body of scientific literature. Studies on the parent compound, valacyclovir, indicate that after administration, it is rapidly and almost completely converted to acyclovir (B1169) and L-valine. drugbank.comoup.com Research has detailed the distribution of acyclovir in various body compartments, including its penetration into breast milk and cerebrospinal fluid in animal models and humans. drugbank.comhres.ca However, this does not provide specific insights into the distribution patterns of N-Methyl valacyclovir hydrochloride.
Metabolic Fate and Biotransformation Profiles in Animal Systems (Excluding Human)
The metabolic fate and biotransformation profile of this compound in animal systems have not been specifically described. The metabolism of valacyclovir has been studied in animals, such as rats, where it undergoes extensive presystemic metabolism to acyclovir. asm.org Acyclovir itself is further metabolized to a small extent into inactive metabolites. hres.ca The enzyme responsible for the hydrolysis of valacyclovir to acyclovir has been characterized in rat liver. oup.com Without dedicated studies, the biotransformation of the N-methylated form of valacyclovir remains uncharacterized.
Excretion Pathways and Clearance Dynamics in Preclinical Models
Specific details on the excretion pathways and clearance dynamics of this compound in preclinical models are not documented. For the parent compound, valacyclovir, the primary route of elimination is through its conversion to acyclovir, which is then cleared mainly by the kidneys via renal excretion. drugbank.comhres.ca Studies in animal models have focused on the renal clearance of acyclovir following the administration of valacyclovir. cals.am The clearance dynamics for the N-methylated variant have not been investigated.
Structural Activity Relationship Sar and Rational Design of N Methyl Valacyclovir Analogs
Influence of N-Methylation on Antiviral Potency and Target Specificity
N-Methyl valacyclovir (B1662844) is chemically identified as the N-methyl-L-valinate ester of acyclovir (B1169). ontosight.aithepharmajournal.com In the pharmaceutical context, it is primarily recognized as "Valacyclovir Related Compound C," a process-related impurity that can form during the synthesis of valacyclovir. ontosight.aithepharmajournal.comgoogle.com Its presence in the final drug product is monitored by regulatory agencies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) to ensure the purity and stability of the medication. ontosight.ai
The addition of a methyl group to the nitrogen of the L-valine moiety represents a key structural deviation from the parent compound, valacyclovir. This modification has significant implications for the molecule's interaction with biological targets. Valacyclovir's efficacy stems from its conversion to the active drug, acyclovir, a process initiated by a specific human enzyme known as valacyclovirase (VACVase). nih.govbionity.com This enzyme recognizes the L-valine ester and hydrolyzes it. nih.gov
While direct and extensive antiviral potency data (e.g., IC₅₀ values) for N-methyl valacyclovir against viruses like Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV) is not prevalent in publicly available literature, its classification as a controlled impurity suggests that its activity profile is likely different from or inferior to valacyclovir. ontosight.ai The N-methylation could potentially hinder the binding of the compound to the active site of valacyclovirase, which would reduce the rate of conversion to acyclovir and thereby lower its antiviral potency. The target specificity of valacyclovir is intrinsically linked to its efficient conversion to acyclovir in virus-infected cells. drugbank.com Any structural change that impedes this conversion, such as N-methylation, would logically affect this specificity.
| Feature | Valacyclovir | N-Methyl Valacyclovir |
|---|---|---|
| Chemical Name | 2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate | 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl N-methyl-L-valinate ontosight.ai |
| Amino Acid Ester | L-Valine | N-methyl-L-valine |
| Key Difference | Primary amine (-NH₂) on the valine moiety | Secondary amine (-NHCH₃) on the valine moiety |
| Molecular Formula | C₁₃H₂₀N₆O₄ bionity.com | C₁₄H₂₂N₆O₄ pharmaffiliates.com |
| Role | Antiviral Prodrug bionity.com | Impurity (Valacyclovir Related Compound C) ontosight.ai |
Rational Design Principles for Modified Valacyclovir Scaffolds
The development of valacyclovir is a classic example of rational drug design, where a known active compound, acyclovir, was purposefully modified to overcome its limitations. mdpi.com Acyclovir itself has poor water solubility and low oral bioavailability. thepharmajournal.commdpi.com The rational design principle was to create a prodrug by attaching an L-valine amino acid ester. This modification utilizes the body's own nutrient transporters (specifically peptide transporters like PEPT1) and a dedicated hydrolase enzyme (valacyclovirase) to improve absorption and then release the active acyclovir in the body. drugbank.comnih.govmdpi.com
When considering further modifications to the valacyclovir scaffold, such as N-methylation, the principles of rational design must be carefully applied. Any modification should aim to preserve or enhance the key attributes of the drug, namely:
Recognition by Transporters: The modified promoiety must still be recognized by intestinal peptide transporters for efficient absorption.
Enzymatic Conversion: The molecule must act as an efficient substrate for valacyclovirase to ensure rapid and complete conversion to acyclovir after absorption. nih.gov
Stability: The prodrug must be stable enough in the gastrointestinal tract to be absorbed intact.
The case of N-methyl valacyclovir, which is primarily known as an impurity, highlights a different aspect of rational design: the importance of controlling synthetic pathways to avoid unwanted modifications. ontosight.aithepharmajournal.com The synthesis of valacyclovir involves coupling protected L-valine with acyclovir. thepharmajournal.com The formation of N-methyl valacyclovir can occur if N-methylated starting materials are present or if methylation occurs as a side reaction. thepharmajournal.comgoogle.com Therefore, a key design principle in manufacturing is the development of a robust synthetic process that minimizes the formation of such related substances to ensure the final product's purity and predictable biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Methyl Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. digitallibrary.co.in While specific QSAR models for N-methyl valacyclovir analogs are not widely published, the principles of QSAR can be applied to understand how modifications would impact antiviral potency.
A QSAR study for N-methyl valacyclovir analogs would involve several key steps:
Data Set Generation: A series of N-alkyl valacyclovir analogs would be synthesized with systematic variations. This could include changing the N-alkyl group (e.g., methyl, ethyl, propyl) or making other substitutions on the valine or acyclovir scaffold. google.com
Biological Testing: The antiviral activity (e.g., EC₅₀ against HSV-1) of each compound in the series would be determined experimentally.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors would be calculated. These can include physicochemical properties (like logP for lipophilicity), electronic descriptors (like HOMO/LUMO energies), and topological or shape descriptors. umich.edu
Model Development: Statistical methods, such as multilinear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the observed biological activity. digitallibrary.co.inumich.edu
The resulting QSAR model could predict the antiviral activity of new, unsynthesized analogs and provide insight into the structural features crucial for potency. For instance, a model might reveal that increasing the size of the N-alkyl group decreases activity due to steric hindrance at the active site of valacyclovirase. A study on different nucleoside derivatives found that high activity was associated with smaller values of logP and certain surface area parameters (vsurf_G), alongside a large solubility (logS) value.
| Analog (R-group on Valine N) | logP (Lipophilicity) | Steric Parameter (e.g., Molar Refractivity) | Electronic Parameter (e.g., Hammett constant) | Experimental Activity (log 1/EC₅₀) |
|---|---|---|---|---|
| -H (Valacyclovir) | -1.5 | X₁ | Y₁ | Z₁ |
| -CH₃ (N-Methyl) | -1.2 | X₂ | Y₂ | Z₂ |
| -CH₂CH₃ (N-Ethyl) | -0.9 | X₃ | Y₃ | Z₃ |
| -CH(CH₃)₂ (N-Isopropyl) | -0.5 | X₄ | Y₄ | Z₄ |
Stereochemical Impact on Biological Activity
Stereochemistry is a critical factor determining the biological activity of many drugs, including antivirals. mdpi.com The parent drug, valacyclovir, is specifically the L-valine ester of acyclovir. bionity.com This precise stereochemical configuration is not accidental; it is essential for its mechanism of action as a prodrug.
The human enzyme responsible for converting valacyclovir to acyclovir, valacyclovirase (also known as Biphenyl (B1667301) hydrolase-like protein or BPHL), is highly stereoselective. nih.govresearchgate.net It preferentially binds and hydrolyzes the L-amino acid ester. Studies on related prodrugs have shown that the enzyme has a much higher affinity for L-isomers over D-isomers. For example, BPHL exhibited an L/D specificity ratio of 32 for 5'-valyl floxuridine. researchgate.net This specificity is attributed to the three-dimensional structure of the enzyme's active site, which is shaped to accommodate the L-valine promoiety. nih.govresearchgate.net
N-Methyl valacyclovir is also defined with L-stereochemistry, as N-methyl-L-valinate. ontosight.ai For this compound to be an effective prodrug, it would not only need to retain the correct L-configuration but the N-methylated amino acid ester would also need to fit within the enzyme's binding pocket without disrupting the necessary interactions for catalysis. The addition of the methyl group on the amino nitrogen adds bulk and changes the electronic properties at a key recognition site. This modification could potentially interfere with the precise positioning required for efficient hydrolysis by valacyclovirase. Studies on dipeptide prodrugs of acyclovir have also demonstrated the profound impact of stereochemistry, where incorporating D-isomers completely abolished affinity for peptide transporters. nih.gov This underscores the principle that the specific stereochemical arrangement of the amino acid promoiety is a paramount factor for the biological activity of valacyclovir and its analogs.
| Compound | Chiral Center | Configuration | Biological Implication |
|---|---|---|---|
| Valacyclovir | α-carbon of Valine | L (S-configuration) | Essential for recognition and hydrolysis by the stereospecific enzyme valacyclovirase. nih.govresearchgate.net |
| N-Methyl Valacyclovir | α-carbon of Valine | L (S-configuration) | Maintains the L-configuration, but the N-methylation may still interfere with enzyme binding. ontosight.ai |
| Hypothetical D-Valacyclovir | α-carbon of Valine | D (R-configuration) | Would be a poor substrate for valacyclovirase, leading to low conversion to acyclovir and minimal antiviral effect. researchgate.net |
Analytical Methodologies for Characterization and Quantification of N Methyl Valacyclovir Hydrochloride
Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Resolution Mass Spectrometry Coupled Liquid Chromatography)
High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (MS) stand as the cornerstone for the separation and purity evaluation of N-Methyl valacyclovir (B1662844) hydrochloride. These methods offer high resolution and sensitivity, enabling the detection and quantification of this compound even at trace levels.
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of valacyclovir and its related substances. researchgate.netglobalresearchonline.netderpharmachemica.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier. For instance, a chiral HPLC method was developed to separate valacyclovir from its related substances, including impurities, using a Daicel Chiral Phase Crownpack CR (+) column. globalresearchonline.net The mobile phase consisted of 0.1% aqueous phosphoric acid and methanol (B129727) in a 90:10 v/v ratio, with detection at 254 nm. globalresearchonline.net
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), provides an unparalleled level of specificity and sensitivity for the analysis of N-Methyl valacyclovir hydrochloride. LC-MS methods can unequivocally identify the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, even in complex matrices. pnrjournal.com An orthogonal analytical method using LC-MS has been shown to be more selective and sensitive than traditional thin-layer chromatography (TLC) for the evaluation of valacyclovir impurities. pnrjournal.com
Table 1: Exemplary Chromatographic Conditions for the Analysis of Valacyclovir and Related Compounds
| Parameter | Method 1 globalresearchonline.net | Method 2 derpharmachemica.com | Method 3 drugfuture.com |
|---|---|---|---|
| Technique | Chiral HPLC | RP-HPLC | LC |
| Column | Daicel Chiral Phase Crownpack CR (+) (150 x 4.0 mm, 5 µm) | C18 | 4.6-mm × 25-cm; 5-µm packing L11 |
| Mobile Phase | 0.1% aq. Phosphoric acid : Methanol (90:10 v/v) | 0.067 M Phosphate buffer (pH 6.5) : Acetonitrile (B52724) : Methanol (70:20:10 v/v/v) | Methanol, water, and perchloric acid |
| Flow Rate | 0.8 mL/min | 0.5 mL/min | 0.8 mL/min |
| Detection | PDA at 254 nm | UV at 244 nm | UV at 254 nm |
| Column Temp. | 15°C | Ambient | 15°C |
Application of Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups present in the molecule.
Infrared (IR) spectroscopy is used to identify the characteristic functional groups. The IR spectrum of a related impurity, synthesized and characterized as N-methyl valacyclovir, showed the presence of C=O stretching vibrations corresponding to the ester and amide groups. thepharmajournal.com Specifically, peaks at 1728 cm⁻¹ and 1633 cm⁻¹ were observed. thepharmajournal.com The spectrum also displayed aliphatic and aromatic C-H stretching at 2967 cm⁻¹, 2927 cm⁻¹, and 3111 cm⁻¹, respectively. thepharmajournal.com
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in the molecule. In the ¹H NMR spectrum of a synthesized N-methylated valacyclovir impurity (in D₂O), characteristic signals were observed. thepharmajournal.com A multiplet for the N-methylene protons appeared at δ 3.10 ppm. thepharmajournal.com The two methyl groups of the isopropyl moiety showed double doublets at δ 0.83 and δ 0.88 ppm, while the methyl group of the N-ethyl group (a related impurity) showed a triplet at δ 1.2 ppm. thepharmajournal.com The proton of the guanine (B1146940) ring appeared as a singlet at δ 8.5 ppm. thepharmajournal.com
Table 2: Key Spectroscopic Data for the Characterization of N-Methyl Valacyclovir Related Compound
| Spectroscopic Technique | Key Observations thepharmajournal.com |
|---|---|
| Infrared (IR) Spectroscopy | C=O stretching (amide and ester): 1728 cm⁻¹, 1633 cm⁻¹Aliphatic and aromatic C-H stretching: 2967 cm⁻¹, 2927 cm⁻¹, 3111 cm⁻¹ |
| Proton NMR (¹H NMR) Spectroscopy (in D₂O) | N-methylene protons: δ 3.10 (multiplet)Isopropyl methyl groups: δ 0.83, δ 0.88 (double doublets)Guanine ring proton: δ 8.5 (singlet) |
| Mass Spectrometry | Protonated molecular ion peak [M+H]⁺ at m/z 339 |
Development and Validation of Bioanalytical Methods for Compound Quantification in Biological Matrices (e.g., Cell Lysates, Animal Tissues)
The quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic and metabolic studies. Bioanalytical methods, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed and validated to ensure accuracy, precision, and sensitivity.
The development of such methods involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is critical to remove interfering substances from the biological matrix. A common technique is protein precipitation, where a solvent like methanol is added to the sample to precipitate proteins, which are then removed by centrifugation. olemiss.edunih.gov
LC-MS/MS provides high selectivity and sensitivity for quantifying low concentrations of the analyte. pharmacophorejournal.com A stable isotope-labeled internal standard is often used to compensate for matrix effects and variations in sample processing and instrument response. The method is validated according to regulatory guidelines to assess parameters such as linearity, accuracy, precision, selectivity, and stability. pharmacophorejournal.comresearchgate.net For instance, a sensitive LC-MS/MS method for the quantification of valacyclovir and its metabolite acyclovir (B1169) in mouse and human plasma was validated over a specific concentration range, demonstrating good linearity and accuracy. actascientific.com While specific methods for this compound are not extensively published, the principles and techniques used for valacyclovir and acyclovir are directly applicable.
Table 3: Typical Parameters for a Validated Bioanalytical LC-MS/MS Method
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard |
| Matrix Effect | Consistent and reproducible response in the presence of matrix components |
| Stability | Analyte stability under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term) |
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Enzyme Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding how a drug molecule like N-Methyl valacyclovir (B1662844) hydrochloride interacts with its therapeutic target at the atomic level.
Research on the parent compound, valacyclovir, has utilized molecular docking to explore its binding affinity with viral enzymes, which are the primary targets for its antiviral activity. nih.gov Studies have simulated the docking of valacyclovir into the active sites of viral proteins such as thymidine (B127349) kinase from Herpes simplex virus (HSV) and Varicella-zoster virus (VZV). nih.govtandfonline.com These simulations predict the formation of key hydrogen bonds and hydrophobic interactions between the drug and the amino acid residues of the enzyme's active site. The L-valyl ester group of valacyclovir, and by extension the N-methyl-L-valyl ester of its derivative, is critical for its prodrug function, and docking studies help to rationalize how this modification influences binding to target enzymes or transporters. For instance, docking studies on valacyclovir have been performed against various viral proteins to assess its antiviral potential. nih.gov In silico docking studies have also been employed to investigate the interactions between valacyclovir hydrochloride and various pharmaceutical excipients, which is vital for formulation development. researchgate.netajbps.org These studies predict the stability of the drug-excipient complexes, with results suggesting that excipients with greater potential for hydrogen bonding, such as lactose, form more stable interactions compared to those with fewer hydrogen bond donors and acceptors. researchgate.netajbps.org
| Target Protein | Software Used | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Varicella-zoster virus (VZV) protein | AutoDock | Not specified | Not specified | nih.gov |
| Herpes simplex virus (HSV) protein | AutoDock | Not specified | Not specified | nih.gov |
| Dengue virus protein | AutoDock | Not specified | Not specified | nih.gov |
| Lactose (excipient) | AutoDock VINA 1.2.0 | Forms four hydrogen bonds | Not specified | researchgate.net |
| Microcrystalline cellulose (B213188) (excipient) | AutoDock VINA 1.2.0 | Forms two hydrogen bonds | Not specified | researchgate.net |
Molecular Dynamics Simulations of Compound Binding and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target, complementing the static picture offered by molecular docking. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the drug-target complex and any conformational changes that may occur upon binding.
| System Simulated | Simulation Software | Key Findings | Reference |
|---|---|---|---|
| Valacyclovir-bound cypin vs. apo-cypin | Not specified | Valacyclovir binding alters the structure and residue fluctuation of cypin, indicating a conformational change upon binding. | researchgate.net |
| Valacyclovir-excipient complexes | GROMACS 5.0 | Used to assess the stability and conformational changes of drug-excipient complexes over time. | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. tandfonline.com These calculations provide a wealth of information about a compound's stability, reactivity, and spectroscopic properties.
Studies on valacyclovir have used DFT to optimize its ground state geometry and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtandfonline.com The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive. These calculations also allow for the determination of various chemical descriptors, such as electronegativity, chemical hardness, and the dipole moment, which collectively help in predicting the molecule's behavior in a biological environment. sid.ir For example, the electrostatic potential (ESP) map can identify the regions of the molecule that are most likely to engage in electrostatic interactions, highlighting potential sites for hydrogen bonding. nih.gov Such analyses are fundamental for understanding the intrinsic properties of N-Methyl valacyclovir hydrochloride and how the addition of a methyl group to the valine residue might influence its electronic structure and reactivity.
| Parameter | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | 3.6023 eV | Indicates chemical reactivity and stability. | nih.gov |
| Global Surface Minimum (ESP) | -61.5675 | Located at the oxygen atom, indicating a site for electrophilic attack. | nih.gov |
| Global Surface Maximum (ESP) | +67.862 | Located near a hydrogen atom, indicating a site for nucleophilic attack. | nih.gov |
Predictive Modeling of Pharmacokinetic Parameters in Non-Human Systems
Predictive modeling of ADME (absorption, distribution, metabolism, and excretion) properties is a cornerstone of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. nih.gov Computer simulation models can predict parameters such as oral bioavailability, absorption rate, and sites of absorption in various species. nih.govnih.gov
For related antiviral compounds like ganciclovir (B1264), physiologically based pharmacokinetic (PBPK) models have been developed to simulate its oral bioavailability in dogs and humans. nih.gov These models integrate in vitro data, such as solubility and permeability, with physiological parameters of the gastrointestinal tract to predict in vivo outcomes. nih.gov Such simulations demonstrated that the low bioavailability of ganciclovir is primarily limited by its solubility rather than its permeability. nih.gov Similar modeling approaches can be applied to this compound to predict its pharmacokinetic behavior in non-human systems. By inputting experimentally determined physicochemical properties (e.g., solubility, lipophilicity) and in vitro permeability data, these models can simulate its absorption and disposition, providing valuable predictions before extensive animal testing is undertaken. This in silico approach accelerates the drug development process and aids in the selection of the most promising drug candidates. mdpi.com
In Silico Screening and Virtual Library Design for Novel Analogs
In silico screening and virtual library design are powerful computational strategies for discovering novel and improved analogs of an existing drug. nih.gov These methods involve the creation of large virtual libraries of compounds that are then computationally screened against a biological target to identify potential hits. nih.govcuraj.ac.in
For a compound like this compound, virtual libraries of novel analogs could be designed by systematically modifying its chemical structure. For instance, different amino acid esters could be explored, or modifications could be made to the purine (B94841) ring. These virtual compounds can then be subjected to high-throughput docking against the target viral enzyme to prioritize a smaller, more manageable set of candidates for synthesis and biological testing. nih.gov Pharmacophore modeling, another in silico technique, can be used to build a 3D model of the essential features required for biological activity. This model can then be used to search compound databases for molecules that fit the pharmacophore, potentially identifying novel scaffolds with the desired activity. mdpi.com The synthesis of related substances and impurities of valacyclovir, some of which are analogs, has been reported, providing a starting point for the design of new derivatives with potentially improved properties. thepharmajournal.com
Emerging Research Avenues and Future Directions for N Methyl Valacyclovir Hydrochloride
Exploration of Novel Delivery Systems and Formulation Strategies (Excluding Human Application)
Researchers are actively investigating innovative delivery systems to enhance the efficacy of valacyclovir (B1662844) and its derivatives in non-human models. These efforts aim to improve drug targeting, sustain release, and increase bioavailability at the site of infection.
One area of focus is the development of nanomedicines for targeted delivery. For instance, valacyclovir has been encapsulated in biodegradable polycaprolactone (B3415563) (PCL) nanoparticles using a double emulsion technique. researchgate.net This approach has shown a 1.2 to 1.3-fold increase in antiviral efficacy against wild-type herpes simplex virus type 2 (HSV-2) in vitro compared to the free drug. researchgate.net The nanoparticles exhibited a desirable size range for cellular uptake and high encapsulation efficiency. researchgate.net
Another strategy involves the use of nanodroplets for localized administration. Chitosan-shelled nanodroplets loaded with valacyclovir have been developed and optimized for vaginal delivery. nih.gov These formulations demonstrated a prolonged and sustained release of the drug. nih.gov Furthermore, modifying the chitosan (B1678972) shell with sulfobutyl ether-β-cyclodextrin enhanced the stability and mucoadhesive properties of the nanosystem, leading to improved antiviral activity against HSV-1 and HSV-2 in cell-based assays. nih.gov
Floating microspheres represent another novel delivery system being explored for gastro-retentive drug delivery. humanjournals.com By using polymers like Eudragit S100 and ethyl cellulose (B213188), researchers have prepared floating microspheres of valacyclovir hydrochloride. humanjournals.com These microspheres demonstrated good floating ability and sustained drug release in simulated gastric fluid, suggesting a potential to enhance the bioavailability of the drug. humanjournals.com
Studies in animal models have also provided valuable insights. In a study on horses infected with equine herpesvirus type-1 (EHV-1), the administration of valacyclovir was shown to decrease viral shedding and viremia. nih.gov This research highlights the importance of the timing of treatment and supports the time-dependent activity of the active metabolite, acyclovir (B1169). nih.gov
These novel formulation strategies, while not yet applied in humans, demonstrate the potential to overcome some of the limitations of conventional antiviral therapy.
Development of Advanced In Vitro and Organoid Models for Efficacy and Mechanism Studies
To better understand the efficacy and mechanisms of action of N-Methyl valacyclovir hydrochloride and related compounds, researchers are developing and utilizing advanced in vitro and organoid models. These models provide a more physiologically relevant environment compared to traditional cell cultures.
Caco-2 cell monolayers, a well-established in vitro model of the intestinal barrier, have been instrumental in studying the transport of valacyclovir and its analogs. nih.gov These studies help in understanding the structure-transport relationships for the interaction of these compounds with peptide transporters like PepT1. nih.gov
The use of Madin-Darby bovine kidney (MDBK) cells has been documented in the study of equine herpesvirus type-1, providing a platform to assess the impact of valacyclovir on viral replication. nih.gov Additionally, Vero cells are commonly used to evaluate the anti-herpetic activity of valacyclovir formulations through plaque reduction assays. nih.gov
While specific organoid models for this compound are not yet detailed in published research, the development of such models is a logical next step. Organoids, which are three-dimensional cell cultures that mimic the structure and function of an organ, would offer a more complex and accurate system to study drug efficacy, metabolism, and potential toxicity in a setting that more closely resembles in vivo conditions.
Identification of Unexplored Target Pathways or Broader Antiviral Spectrum
While the primary mechanism of action for valacyclovir and its derivatives is the inhibition of viral DNA polymerase, research is ongoing to identify other potential target pathways and to explore a broader antiviral spectrum. drugbank.com
The antiviral activity of valacyclovir extends to various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and to a lesser extent, cytomegalovirus (CMV) and Epstein-Barr virus (EBV). nih.govnewdrugapprovals.org The selectivity of acyclovir, the active metabolite, is due to its preferential phosphorylation by viral thymidine (B127349) kinase. nih.gov
Recent drug discovery efforts are not only aimed at improving existing antivirals but also at exploring new viral targets to overcome resistance. nih.gov For instance, helicase-primase inhibitors like pritelivir (B1678233) are being investigated as novel treatments for acyclovir-resistant HSV infections. nih.govacs.org While not directly related to this compound, this research into alternative targets could inform future studies on its potential broader applications.
There is also interest in understanding the interaction of these antiviral compounds with host cell pathways. For example, the activation of valacyclovir is catalyzed by the human enzyme valacyclovirase (VACVase), also known as biphenyl (B1667301) hydrolase-like (BPHL) protein. acs.org A deeper understanding of this enzyme's structure and specificity could aid in the design of more effective prodrugs. acs.org
Integration with Omics Technologies for Comprehensive Biological Insights
The integration of "omics" technologies, such as proteomics and metabolomics, is providing comprehensive insights into the biological effects of antiviral drugs like acyclovir, the active form of this compound.
Proteomic studies have been employed to characterize the effects of acyclovir on host cells. In one study investigating acyclovir-induced nephrotoxicity in a mouse model, proteomic analysis identified several up- or down-regulated proteins, suggesting that oxidative damage and mitochondrial injury may be involved in this adverse effect. plos.orgsemanticscholar.org This type of analysis can help to understand the molecular mechanisms of drug action and toxicity.
Metabolomics is another powerful tool being used to study the effects of antiviral drugs. researchgate.net By analyzing the metabolic profiles of biological samples, researchers can gain insights into how drugs and their metabolites are processed in the body and how they affect cellular metabolism. researchgate.net While specific metabolomics studies on this compound are not yet widely published, this approach holds significant promise for future research.
The use of advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is crucial for quantifying acyclovir and its metabolites in biological matrices, which is essential for pharmacokinetic and bioequivalence studies. omicsonline.org
Design and Synthesis of Next-Generation Valacyclovir Analogs Based on Current Findings
Building on the knowledge gained from studies of valacyclovir and its derivatives, researchers are actively designing and synthesizing next-generation analogs with improved properties. The goal is to enhance oral bioavailability, increase antiviral potency, and broaden the spectrum of activity.
One approach involves modifying the guanine (B1146940) moiety of valacyclovir to better understand the structure-transport relationships for the peptide transporter PepT1. nih.gov Analogs with substitutions such as purine (B94841), benzimidazole, and 7-azaindole (B17877) have been synthesized and evaluated for their affinity and transport across Caco-2 cell monolayers. nih.gov
Another strategy focuses on the synthesis of related substances and potential impurities of valacyclovir to improve commercial production processes and to understand their biological activity. thepharmajournal.com This includes the synthesis of compounds like N-methyl and N-ethyl valacyclovir. google.com
Furthermore, computer-aided drug design is being utilized to rationally design acyclovir analogs. mazums.ac.irresearchgate.net By incorporating different chemical groups, researchers aim to improve the binding affinity of these compounds to their target enzymes, such as purine nucleoside phosphorylase (PNP). mazums.ac.irresearchgate.net
The synthesis process for these analogs often involves protecting functional groups, followed by condensation reactions and subsequent deprotection steps. wikipedia.orgthepharmajournal.comasianpubs.org These synthetic efforts are crucial for developing new and improved antiviral therapies.
Q & A
Q. What factors explain variability in Valacyclovir Hydrochloride’s antiviral efficacy across cell lines?
- Analysis :
- Assess cell-specific esterase activity (critical for converting valacyclovir to acyclovir).
- Quantify viral thymidine kinase expression levels (required for acyclovir activation).
- Control for cell culture conditions (e.g., serum content, incubation time) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
